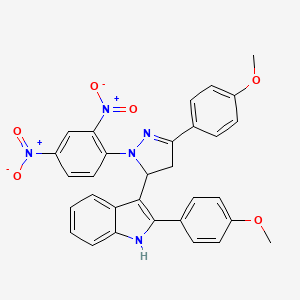

1H-Indole, 3-(4,5-dihydro-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-

Description

The compound 1H-Indole, 3-(4,5-dihydro-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- features a hybrid structure combining an indole core with a 4,5-dihydro-1H-pyrazole (pyrazoline) ring. Key structural attributes include:

- Indole moiety: A bicyclic aromatic system with a nitrogen atom, commonly associated with bioactive molecules.

- Pyrazoline ring: A partially saturated five-membered ring substituted with a 2,4-dinitrophenyl group (electron-withdrawing) and a 4-methoxyphenyl group (electron-donating).

- Methoxy substituents: Two 4-methoxyphenyl groups attached to the indole and pyrazoline rings, which may enhance solubility and bioactivity .

Properties

CAS No. |

76195-79-4 |

|---|---|

Molecular Formula |

C31H25N5O6 |

Molecular Weight |

563.6 g/mol |

IUPAC Name |

3-[2-(2,4-dinitrophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-2-(4-methoxyphenyl)-1H-indole |

InChI |

InChI=1S/C31H25N5O6/c1-41-22-12-7-19(8-13-22)26-18-29(34(33-26)27-16-11-21(35(37)38)17-28(27)36(39)40)30-24-5-3-4-6-25(24)32-31(30)20-9-14-23(42-2)15-10-20/h3-17,29,32H,18H2,1-2H3 |

InChI Key |

CZRKXAFWKUSRJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The indole core can be synthesized through Fischer indole synthesis, followed by the introduction of the pyrazole ring via cyclization reactions. The dinitrophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 503.6 g/mol. The structure features an indole core substituted with multiple functional groups, including methoxy and dinitrophenyl groups, which contribute to its biological activity .

Medicinal Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 1H-indole compounds exhibit potent anticancer properties. For instance, research has demonstrated that certain pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A case study involving a similar indole derivative showed significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that certain indole derivatives possess antibacterial and antifungal properties. For example, a related study reported that compounds with similar structural motifs effectively inhibited the growth of pathogenic bacteria and fungi, indicating potential use as antimicrobial agents .

3. Neuroprotective Effects

There is growing interest in the neuroprotective effects of indole derivatives against neurodegenerative diseases. Research indicates that some compounds can act as monoamine oxidase inhibitors (MAOIs), which are crucial in the treatment of depression and anxiety disorders. A study highlighted the effectiveness of a related indole derivative in enhancing cognitive function in animal models .

Case Studies

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Differences :

- The target compound’s pyrazoline ring (vs.

- The 2,4-dinitrophenyl group is unique among compared compounds, likely influencing redox properties and electronic density .

- Methoxy groups are recurrent in active analogs, suggesting their role in enhancing bioavailability and scavenging activity .

Antioxidant Activity

- Compound 115 : Exhibited 80–90% free radical scavenging at 50 μM, attributed to electron-donating 4-methoxyphenyl groups .

Cytotoxicity

- Compound 3 : IC₅₀ <10 μM against three cancer cell lines, linked to fluorine and dimethyl groups enhancing lipophilicity .

- Target Compound : The 2,4-dinitrophenyl group may confer cytotoxicity via nitro-reductase activation, a mechanism observed in prodrugs .

Structural-Activity Relationships (SAR)

- Methoxy groups consistently correlate with improved activity (e.g., scavenging, cytotoxicity) .

- Nitro groups (e.g., 2,4-dinitrophenyl) may introduce steric hindrance but enable redox cycling, influencing both potency and selectivity .

Crystallographic and Analytical Data

- Compound 115 : X-ray crystallography (SHELX software) revealed dihedral angles between rings (e.g., 16.83° between pyrazole and methoxyphenyl), impacting molecular packing .

- Target Compound : If crystallized, SHELXL refinement () would likely be used to analyze hydrogen bonding (e.g., O–H⋯N interactions) and torsional strain .

Biological Activity

The compound 1H-Indole, 3-(4,5-dihydro-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- is a complex heterocyclic molecule that combines indole and pyrazole moieties. This structural combination has been associated with various biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The compound features:

- An indole core, known for its diverse biological properties.

- A pyrazole ring that enhances its pharmacological profile.

- Substituents such as dinitrophenyl and methoxyphenyl groups that may influence its activity and solubility.

Anticancer Properties

Recent studies have indicated that indole and pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1H-Indole derivative | SKOV-3 (ovarian) | 23.69 |

| 1H-Indole derivative | PC-3 (prostate) | 73.05 |

| 1H-Indole derivative | HeLa (cervical) | 64.66 |

| 1H-Indole derivative | THP-1 (leukemia) | 39.08 |

These findings suggest that modifications to the indole structure can enhance cytotoxicity against cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. For example, derivatives of indole and pyrazole have been tested for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer progression.

- The IC50 values for related compounds ranged from 2.5 to 10.1 µM , indicating potent inhibition compared to standard inhibitors like ursolic acid (IC50 = 5.6 µM) .

The mechanism by which these compounds exert their effects often involves:

- Induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and downregulation of anti-apoptotic proteins like Bcl-2 .

- Interaction with key enzymes involved in cell cycle regulation, such as CDK-2, which is crucial for cellular proliferation .

Case Studies

Several case studies have highlighted the efficacy of indole-pyrazole hybrids:

- Antitumor Activity : A study demonstrated that certain derivatives significantly inhibited tumor growth in vivo, showcasing their potential as therapeutic agents in cancer treatment.

- Enzymatic Assays : Research involving molecular docking simulations revealed favorable binding interactions between these compounds and target enzymes, supporting their role as effective inhibitors .

Q & A

Q. What synthetic methodologies are employed for the target indole-pyrazoline hybrid compound?

The compound is synthesized via multi-step protocols starting from substituted precursors. For example, pyrazoline cores are often constructed through cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by functionalization of the indole moiety. Key steps include Claisen-Schmidt condensations and regioselective cyclization under acidic conditions . The 2,4-dinitrophenyl and methoxyphenyl substituents are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring careful optimization of reaction temperatures and catalysts to avoid nitro group reduction .

Q. How is the molecular structure confirmed for this complex heterocyclic system?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For analogous pyrazoline-indole hybrids, studies reveal dihedral angles between the pyrazole and indole rings (e.g., 16.83–51.68°), which influence π-π stacking and intermolecular interactions. Hydrogen bonding networks (e.g., O–H⋯N) stabilize the crystal lattice and provide insights into solubility and solid-state reactivity .

Q. What in vitro assays are used to evaluate biological activity for such derivatives?

Standard pharmacological screens include:

- Antibacterial activity : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), with MIC values determined via broth microdilution .

- Antifungal activity : Growth inhibition studies on C. albicans or A. niger, often correlating methoxy group positioning with potency .

- Antioxidant potential : DPPH radical scavenging assays, where electron-donating substituents (e.g., methoxy) enhance activity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., dinitrophenyl vs. methoxyphenyl) influence bioactivity?

Structure-activity relationship (SAR) studies demonstrate:

- Electron-withdrawing groups (e.g., nitro): Enhance electrophilic reactivity, improving antimicrobial activity but potentially reducing solubility .

- Methoxy groups : Increase electron density on aromatic rings, enhancing π-stacking with biological targets (e.g., enzyme active sites) while improving membrane permeability .

- Steric hindrance : Bulky substituents at the pyrazole N1 position (e.g., 2,4-dinitrophenyl) may limit binding to compact enzyme pockets, necessitating molecular docking simulations to optimize fit .

Q. What computational methods predict target interactions and pharmacokinetic properties?

- Molecular docking : Crystal structures (e.g., PDB entries derived from ) are used to model interactions with cyclooxygenase-2 (COX-2) or fungal cytochrome P450 enzymes.

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, particularly for nitro group reduction pathways .

- ADMET predictions : Tools like SwissADME evaluate logP values (>3.0 for high lipophilicity) and blood-brain barrier penetration, critical for CNS-targeted analogs .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray results)?

Discrepancies often arise from dynamic processes in solution (e.g., tautomerism) versus static crystal structures. Strategies include:

Q. What role does crystallographic data play in optimizing pharmacological profiles?

Crystal packing analysis reveals:

- Solubility : Hydrogen-bonded dimers (e.g., O–H⋯N) reduce solubility in aqueous media, guiding prodrug design .

- Stability : Steric protection of labile groups (e.g., nitro) by adjacent methoxyphenyl rings prevents degradation .

- Polymorphism screening : Differential scanning calorimetry (DSC) identifies stable crystalline forms for formulation .

Methodological Considerations

Q. How are regioselectivity challenges addressed during pyrazoline ring formation?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing zwitterionic intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) direct hydrazine attack to the α,β-unsaturated ketone’s β-carbon, minimizing side products .

Q. What experimental designs mitigate toxicity risks during biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.